1,4-Epoxynaphthalene
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Overview
Description
Preparation Methods
1,4-Epoxynaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with peracids, such as peracetic acid, to form the epoxide ring . Another method involves the Diels-Alder reaction of furan with naphthalene derivatives under high-pressure conditions . Industrial production methods typically involve the use of these synthetic routes, with purification steps including recrystallization and sublimation to obtain high-purity this compound .
Chemical Reactions Analysis
1,4-Epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,4-dione using oxidizing agents such as potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include naphthalene-1,4-dione, 1,4-dihydronaphthalene, and substituted naphthalene derivatives .
Scientific Research Applications
1,4-Epoxynaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-epoxynaphthalene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects . The pathways involved in these reactions often include nucleophilic attack on the epoxide ring, resulting in the formation of new chemical bonds .
Comparison with Similar Compounds
1,4-Epoxynaphthalene can be compared to other similar compounds, such as:
1,2-Epoxynaphthalene: This compound has an epoxide ring at the 1,2-position of the naphthalene ring, leading to different reactivity and applications.
1,4-Dihydronaphthalene: This compound lacks the epoxide ring, making it less reactive in certain chemical reactions.
Naphthalene-1,4-dione: This compound is an oxidized form of this compound and has different chemical properties and uses.
The uniqueness of this compound lies in its epoxide ring, which imparts distinct reactivity and makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
236-81-7 |
---|---|
Molecular Formula |
C10H6O |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H6O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |
InChI Key |
ZKPRFGFRFQXTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C2O3 |
Origin of Product |
United States |
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